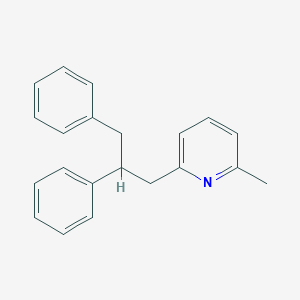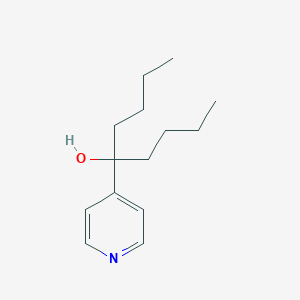![molecular formula C17H10N2O2 B289912 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione](/img/structure/B289912.png)
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione is a heterocyclic compound that features a pyridazine ring fused with an indene moiety. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Analyse Des Réactions Chimiques
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory properties.
Indeno[1,2-c]pyridazines: These compounds share a similar core structure but differ in their substituents and specific activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
Propriétés
Formule moléculaire |
C17H10N2O2 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-9-5-4-8-11(12)13-14(16)17(21)19-18-15(13)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
Clé InChI |
YYKUNTUAODMMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![[3-(Hydroxymethyl)-2,6-dimethylpyridin-4-yl]methanol](/img/structure/B289842.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)
![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
